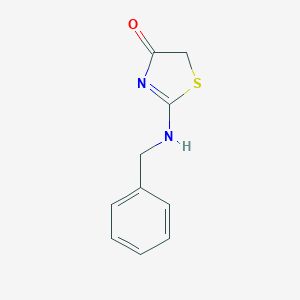

2-Benzylamino-thiazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzylamino-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. The molecular formula of this compound is C10H10N2OS, and it has a molecular weight of 206.264 g/mol .

Applications De Recherche Scientifique

2-Benzylamino-thiazol-4-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological studies.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-thiazol-4-one typically involves the reaction of phenylthiourea with ethyl chloroacetate in the presence of sodium acetate in ethanol. The mixture is heated under reflux for six hours in an inert atmosphere. The reaction mixture is then concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate. The combined ethyl acetate extracts are dried, filtered, and concentrated to obtain the desired product as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzylamino-thiazol-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of 2-Benzylamino-thiazol-4-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Tiazofurin: An antineoplastic drug with a thiazole ring.

Comparison: 2-Benzylamino-thiazol-4-one is unique due to its specific substitution pattern and the presence of a benzylamino group. This structural feature imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research .

Activité Biologique

2-Benzylamino-thiazol-4-one (CAS No. 17385-69-2) is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OS, with a molecular weight of 206.264 g/mol. The compound features a thiazole ring, which is crucial for its biological effects.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that several derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial enzyme functions, leading to cell death.

| Pathogen Type | Activity | Reference |

|---|---|---|

| Gram-positive | Effective against Staphylococcus aureus | |

| Gram-negative | Effective against Escherichia coli | |

| Fungal | Effective against Candida albicans |

2. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown promising antiproliferative effects on various cancer cell lines, inducing apoptosis and cell cycle arrest . For instance, specific derivatives were found to inhibit the epidermal growth factor receptor (EGFR), blocking signaling pathways essential for tumor growth.

3. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis, and certain derivatives of this compound have been identified as potent inhibitors of this enzyme. For example, some compounds exhibited IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor . This suggests their potential application in treating hyperpigmentation disorders.

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 ± 0.03 | 106-fold more potent |

| (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one | 27.5 ± 2.93 | Comparable |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds interact with active sites of enzymes such as tyrosinase and EGFR, inhibiting their functions.

- Apoptosis Induction: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity: Some derivatives demonstrate the ability to scavenge free radicals, which may mitigate oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria and fungi. Results indicated that modifications in the benzyl group significantly enhanced antimicrobial potency. -

Cancer Cell Line Study:

In vitro studies on A549 lung cancer cells revealed that specific thiazole derivatives caused significant cell cycle arrest at the G1 phase and increased apoptosis markers compared to untreated controls.

Propriétés

IUPAC Name |

2-benzylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJWFHNUQPUHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NCC2=CC=CC=C2)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368199 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17385-69-2 |

Source

|

| Record name | 2-Benzylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.